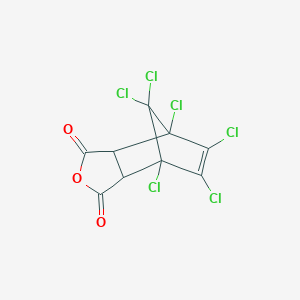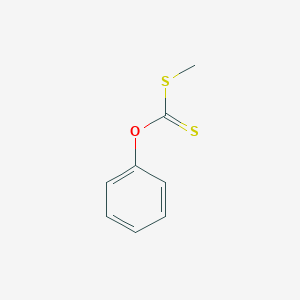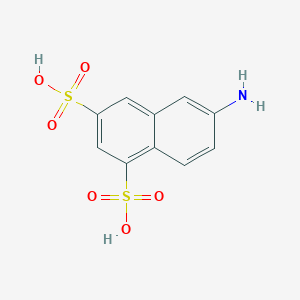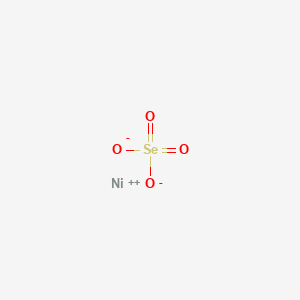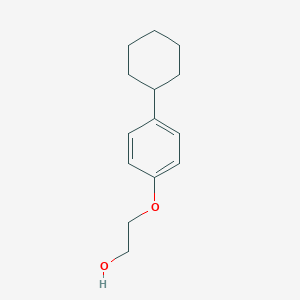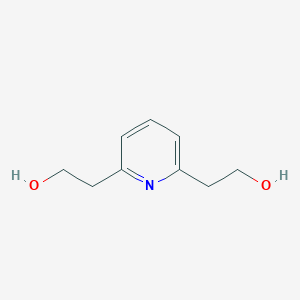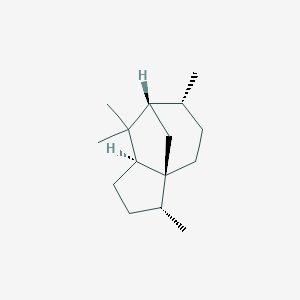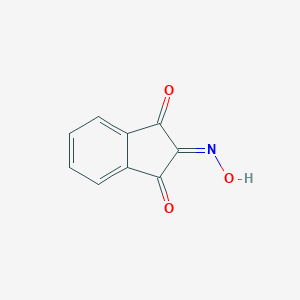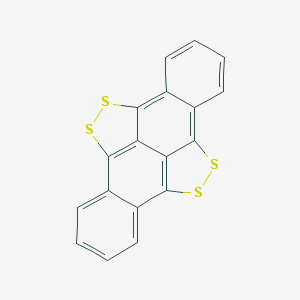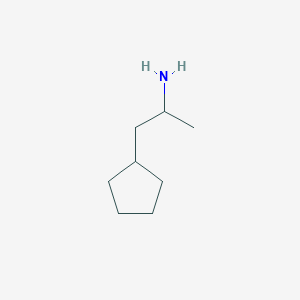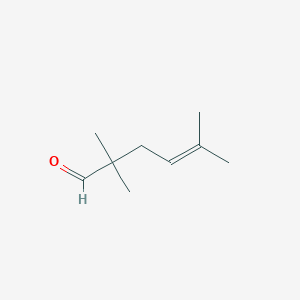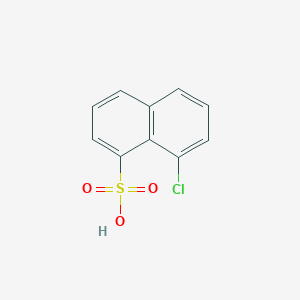
Tetrakis(2-ethylhexyl) titanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-ethylhexyl) titanate, also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is a pale yellow liquid that is soluble in organic solvents and reacts with water. This compound is widely used in various industrial applications due to its unique chemical properties.
准备方法
Tetrakis(2-ethylhexyl) titanate can be synthesized through the reaction of titanium tetrachloride with 2-ethylhexanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction is as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
In industrial production, the process involves careful control of temperature and pressure to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to facilitate the removal of hydrogen chloride gas.
化学反应分析
Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.
Ti(OC8H17)4+2H2O→TiO2+4C8H17OH
-
Transesterification: : Acts as a catalyst in the transesterification of esters.
RCOOR′+R′′OH→RCOOR′′+R′OH
-
Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.
Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.
科学研究应用
Tetrakis(2-ethylhexyl) titanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in esterification and transesterification reactions, as well as in the polymerization of olefins.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent adhesion and film-forming properties.
作用机制
The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.
相似化合物的比较
Tetrakis(2-ethylhexyl) titanate is unique compared to other organotitanium compounds due to its specific alkoxide ligands. Similar compounds include:
Titanium(IV) butoxide: Used in similar applications but has different solubility and reactivity properties.
Titanium(IV) isopropoxide: Commonly used in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) ethoxide: Employed in the preparation of various titanium-based materials.
These compounds share similar catalytic properties but differ in their physical and chemical characteristics, making this compound particularly suitable for specific applications.
属性
CAS 编号 |
1070-10-6 |
|---|---|
分子式 |
C32H72O4Ti |
分子量 |
568.8 g/mol |
IUPAC 名称 |
2-ethylhexan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI 键 |
IXNCIJOVUPPCOF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4] |
规范 SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |
Key on ui other cas no. |
1070-10-6 |
物理描述 |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
104-76-7 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(2-ethylhexyl) titanate improve the properties of Kevlar-phenolic composites?
A1: this compound acts as a coupling agent in Kevlar-phenolic composites, enhancing the adhesion between the Kevlar fibers and the phenolic resin. [, ] This interaction occurs at the fiber-matrix interface, leading to improved flexural strength and moisture resistance. [] Studies have shown that treating Kevlar fibers with 2% by weight of this compound leads to the most significant improvements in flexural properties. [] The enhanced adhesion arises from the titanate's ability to interact with both the hydroxyl groups on the Kevlar surface and the phenolic resin.
Q2: Can this compound be used as a catalyst in polymerization reactions?
A2: Yes, this compound can effectively catalyze ring-opening polymerization reactions. [] Research demonstrates its successful application in the polymerization of cyclic butylene 2,5-furandicarboxylate (CBFD) oligoesters. [] This catalytic activity enables the synthesis of poly(butylene 2,5-furandicarboxylate) with controlled molecular weights, offering a new pathway for furan-based polyester production. []
Q3: What are the potential applications of this compound in hair dye formulations?
A3: Research suggests that incorporating this compound into oxidative hair dye systems can enhance their performance. [] While the exact mechanism of action within the hair dye system requires further investigation, its presence, even at low concentrations (above 0.0001 wt.%), can contribute to improved dyeing outcomes. []
Q4: Are there other organotitanates explored for similar applications?
A4: Yes, beyond this compound, researchers have explored other organotitanates for modifying material properties and catalyzing polymerization reactions. Examples include tetraisopropyl titanate, tetra-n-butyl titanate, and titanate chelate compounds. [, ] These alternative organotitanates offer a range of chemical structures and reactivities, influencing their performance and suitability for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


